molecular formula C13H16N2O B2487920 N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide CAS No. 126336-83-2

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

Cat. No. B2487920
CAS RN: 126336-83-2
M. Wt: 216.284
InChI Key: CVLVHVYKGMOCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” is a compound that contains a benzamide group and a tetrahydroazepine group . Benzamides are a class of compounds containing a benzene ring and an amide group. Tetrahydroazepines, also known as perhydroazepines, are a class of cyclic amines .


Molecular Structure Analysis

The molecular structure of “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” would consist of a benzamide group attached to a tetrahydroazepine ring . The exact structure would depend on the position of the benzamide group on the azepine ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” would depend on its exact structure. For example, 3,4,5,6-Tetrahydro-2H-azepine has a molecular weight of 97.1582 .

Scientific Research Applications

Antimicrobial Activity

Some compounds synthesized using “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” have shown antimicrobial activity . This could lead to the development of new antimicrobial agents to combat resistant strains of bacteria.

Analgesic Activity

Compounds derived from “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” have been tested for analgesic (pain-relieving) activities . This could potentially lead to the development of new pain relief medications.

Anti-inflammatory Activity

In addition to analgesic properties, some compounds synthesized using “N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” have also shown anti-inflammatory activities . This could be beneficial in the treatment of conditions characterized by inflammation.

Prodrug in Drug Delivery Systems

This compound has found applications as a biolabile prodrug in the design of drug delivery systems due to its high lipid solubility and enzymatic rate of hydrolysis . This could improve the delivery and effectiveness of certain drugs.

Research and Development

“N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide” is used in scientific research and development . Its unique properties make it a valuable tool in the exploration of new chemical reactions and processes.

properties

IUPAC Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-14-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLVHVYKGMOCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzamide

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